Larazotide Acetate

Beschreibung

Eigenschaften

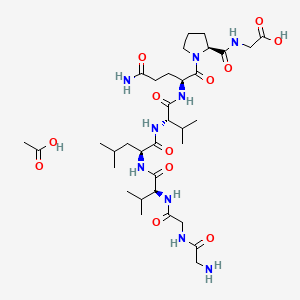

IUPAC Name |

acetic acid;2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N9O10.C2H4O2/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46;1-2(3)4/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46);1H3,(H,3,4)/t19-,20-,21-,26-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGCNONRVCGHAT-UFIKZEAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59N9O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007986 | |

| Record name | Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881851-50-9 | |

| Record name | Larazotide acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881851509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Larazotide Acetate: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larazotide acetate is an investigational drug candidate that has been primarily studied for its potential in treating celiac disease. It is a synthetic octapeptide that acts as a tight junction regulator, aiming to restore the integrity of the intestinal barrier. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of larazotide acetate, intended for a scientific audience engaged in pharmaceutical research and development.

Chemical Structure and Physicochemical Properties

Larazotide acetate is a synthetic peptide composed of eight amino acids. Its structure and properties are fundamental to its biological activity and formulation development.

Table 1: Chemical and Physical Properties of Larazotide Acetate

| Property | Value | Reference(s) |

| Chemical Name | glycylglycyl-L-valyl-L-leucyl-L-valyl-L-glutaminyl-L-prolyl-glycine acetate | |

| Amino Acid Sequence | Gly-Gly-Val-Leu-Val-Gln-Pro-Gly (GGVLVQPG) | |

| Molecular Formula | C34H59N9O12 | |

| Molecular Weight | 785.9 g/mol | |

| CAS Number | 881851-50-9 | |

| Appearance | White to off-white solid | |

| Solubility in Water | ≥ 20 mg/mL (25.45 mM) | |

| Solubility in DMSO | 3.2 mg/mL (4.07 mM) |

Mechanism of Action: Modulation of Intestinal Tight Junctions

Larazotide acetate's primary mechanism of action involves the regulation of intestinal epithelial tight junctions, which are crucial for controlling paracellular permeability. In conditions like celiac disease, these junctions become compromised, leading to a "leaky gut."

The Zonulin Pathway

The integrity of tight junctions is regulated by a protein called zonulin. In celiac disease, the ingestion of gluten triggers the release of zonulin in the small intestine. Zonulin then binds to its receptors on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junction protein complexes and an increase in intestinal permeability.

Larazotide Acetate as a Zonulin Antagonist

Larazotide acetate acts as a competitive antagonist of the zonulin receptor. By binding to this receptor, it prevents zonulin from exerting its effects, thereby inhibiting the disassembly of tight junctions. This helps to maintain the barrier function of the intestinal epithelium, preventing the passage of harmful substances like gluten fragments into the bloodstream and reducing the subsequent inflammatory immune response.

Larazotide Acetate and Its Interaction with Actin Filaments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larazotide acetate is an octapeptide drug candidate investigated for its ability to regulate intestinal tight junctions (TJs). Its primary mechanism of action involves the inhibition of zonulin, a protein that modulates intestinal permeability. By preventing the disassembly of TJs, larazotide acetate offers a therapeutic strategy for conditions associated with increased intestinal permeability, such as celiac disease. A critical aspect of its mechanism is the modulation of the actin cytoskeleton, a key structural and regulatory component of TJ integrity. This technical guide provides an in-depth exploration of the molecular interactions between larazotide acetate and actin filaments, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Introduction to Larazotide Acetate

Larazotide acetate (formerly AT-1001) is a synthetic eight-amino-acid peptide designed to act as a tight junction regulator.[1] It is administered orally and acts locally on the intestinal epithelium to counteract the effects of gliadin, the immunogenic component of gluten, which is known to induce an inflammatory response in individuals with celiac disease.[2] The primary molecular mechanism of larazotide acetate is believed to be the antagonism of zonulin, a protein that reversibly regulates intestinal permeability.[2] By inhibiting zonulin, larazotide acetate helps to restore the barrier function of the intestinal epithelium, preventing the passage of gliadin and other inflammatory triggers into the lamina propria.[2]

The Role of the Actin Cytoskeleton in Intestinal Permeability

The intestinal epithelial barrier is maintained by the apical junctional complex, which includes tight junctions and adherens junctions. TJs are dynamic structures that control the paracellular flux of ions and small molecules. The integrity of TJs is intrinsically linked to the underlying cortical actin cytoskeleton.[3] Actin filaments are anchored to TJ proteins, such as zonula occludens-1 (ZO-1), and regulate the tension and stability of the junctional complex.[4]

In pathological conditions like celiac disease, exposure to gliadin triggers the release of zonulin.[5] Zonulin then initiates a signaling cascade that leads to the reorganization of the actin cytoskeleton.[6] This reorganization involves the contraction of the perijunctional actomyosin ring, which pulls on the TJ proteins, leading to their disassembly and a subsequent increase in intestinal permeability.[2]

Larazotide Acetate's Mechanism of Action on Actin Filaments

Larazotide acetate counteracts the disruptive effects of zonulin on the actin cytoskeleton. It is thought to competitively inhibit the binding of zonulin to its receptor, protease-activated receptor 2 (PAR2), on the surface of intestinal epithelial cells.[2] This inhibition prevents the downstream signaling events that lead to actin rearrangement and TJ disassembly.

The proposed signaling pathway is as follows:

-

Zonulin Binding and Receptor Activation: Zonulin binds to PAR2, leading to the transactivation of the epidermal growth factor receptor (EGFR).[2]

-

Downstream Signaling Cascade: This receptor activation initiates a downstream cascade involving protein kinase C (PKC).[6]

-

Actin Polymerization and Reorganization: Activated PKC promotes the polymerization of actin filaments and the contraction of the actomyosin ring.[6]

-

Tight Junction Disassembly: The mechanical stress exerted by the contracting actin filaments leads to the displacement of TJ proteins like ZO-1 and occludin from the junctional complex, resulting in increased paracellular permeability.[4]

Larazotide acetate, by blocking the initial zonulin-PAR2 interaction, prevents this entire cascade. Furthermore, evidence suggests that larazotide acetate may also inhibit myosin light chain kinase (MLCK), an enzyme crucial for the phosphorylation of myosin light chains and subsequent actomyosin contraction.[2] This dual mechanism of action—zonulin antagonism and potential MLCK inhibition—effectively stabilizes the actin cytoskeleton and preserves tight junction integrity.

Quantitative Data Summary

The following tables summarize the quantitative effects of larazotide acetate on intestinal barrier function and actin organization as reported in in vitro studies.

| Table 1: Effect of Larazotide Acetate on Transepithelial Electrical Resistance (TEER) in Caco-2 Cells | |||

| Condition | TEER (% of Control) | Description | Reference |

| Control (Untreated) | 100% | Baseline TEER of confluent Caco-2 cell monolayers. | [7] |

| AT-1002 (5 mg/mL) | ~60% | A significant decrease in TEER, indicating increased paracellular permeability. AT-1002 is a zonulin mimetic. | [7] |

| AT-1002 (5 mg/mL) + Larazotide Acetate | ~95% | Larazotide acetate significantly inhibits the AT-1002-induced reduction in TEER. | [4] |

| Gliadin Fragments | Decreased | Gliadin fragments cause a reduction in TEER. | [4] |

| Gliadin Fragments + Larazotide Acetate | Inhibited Decrease | Larazotide acetate prevents the gliadin-induced decrease in TEER. | [4] |

| Table 2: Effect of Larazotide Acetate on Actin Filament and Tight Junction Protein Distribution | ||

| Experiment | Observation | Reference |

| Actin Rearrangement (Phalloidin Staining) | Gliadin and AT-1002 induce disruption of actin filaments. Larazotide acetate prevents this disruption. | [3] |

| ZO-1 Redistribution | Gliadin and AT-1002 cause redistribution of ZO-1 away from the cell junctions. Larazotide acetate inhibits this redistribution. | [4] |

| Junctional ZO-1 Quantification | The amount of ZO-1 at the cell junction is significantly increased in the presence of larazotide acetate compared to treatment with AT-1002 alone. | [3] |

| Actin Fluorescence Intensity | Actin fluorescence intensity at the cell junctions is significantly increased in the presence of larazotide acetate compared to treatment with AT-1002 alone. | [3] |

Key Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

The Caco-2 human colorectal adenocarcinoma cell line is a widely used model for studying the intestinal barrier.

-

Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding on Transwell Inserts: For permeability assays, Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 1 x 10^5 cells/cm².

-

Differentiation: The cells are cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions. The culture medium is changed every 2-3 days.

-

Monolayer Integrity Assessment: The integrity of the Caco-2 monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values typically above 300 Ω·cm² are considered suitable for permeability studies.[8][9]

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative measure of the electrical resistance across a cellular monolayer and is an indicator of tight junction integrity.

-

Equipment: An epithelial volt-ohm meter (EVOM) with "chopstick" electrodes is used.

-

Preparation: The electrodes are sterilized with 70% ethanol and then rinsed with sterile phosphate-buffered saline (PBS) or culture medium. The Transwell plates are removed from the incubator and allowed to equilibrate to room temperature.

-

Measurement: The longer electrode is placed in the basolateral compartment (outside the insert) and the shorter electrode is placed in the apical compartment (inside the insert), ensuring the electrodes do not touch the cell monolayer.

-

Reading: The resistance reading (in Ohms) is recorded once the value stabilizes.

-

Calculation: To obtain the TEER value in Ω·cm², the resistance of a blank Transwell insert (without cells) is subtracted from the measured resistance of the cell monolayer, and the result is then multiplied by the surface area of the Transwell insert. TEER (Ω·cm²) = (R_monolayer - R_blank) × Area (cm²)

Immunofluorescence Staining for F-actin (Phalloidin Staining)

This protocol allows for the visualization of filamentous actin (F-actin) within the cells.

-

Cell Preparation: Caco-2 cells grown on coverslips or Transwell inserts are treated with the desired stimuli (e.g., gliadin, larazotide acetate).

-

Fixation: The cells are washed with PBS and then fixed with 3-4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

Permeabilization: After washing with PBS, the cells are permeabilized with 0.1% Triton X-100 in PBS for 5-10 minutes to allow the phalloidin conjugate to enter the cells.

-

Blocking: Non-specific binding sites are blocked by incubating the cells with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Staining: The cells are incubated with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) diluted in 1% BSA in PBS for 20-60 minutes at room temperature, protected from light.

-

Washing and Mounting: The cells are washed several times with PBS to remove unbound phalloidin. If desired, a nuclear counterstain like DAPI can be added. The coverslips are then mounted onto microscope slides with an antifade mounting medium.

-

Visualization: The stained cells are visualized using a fluorescence or confocal microscope.

Visualizations of Signaling Pathways and Workflows

Diagram 1: Zonulin-Mediated Tight Junction Disassembly

Caption: Zonulin signaling cascade leading to increased intestinal permeability.

Diagram 2: Larazotide Acetate's Mechanism of Action

References

- 1. Larazotide acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A quantitative method to analyse F-actin distribution in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Targets of Larazotide Acetate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the molecular mechanisms of larazotide acetate, a synthetic octapeptide designed to regulate intestinal tight junctions. It details the primary signaling pathways affected, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate its mode of action.

Introduction: The Role of Intestinal Permeability and Larazotide Acetate

The intestinal epithelium serves as a critical barrier, selectively allowing the absorption of nutrients while preventing the passage of harmful luminal contents like toxins, antigens, and microorganisms. This barrier function is primarily regulated by intercellular multiprotein complexes known as tight junctions (TJs).[1] In several autoimmune and inflammatory conditions, such as celiac disease, dysregulation of TJs leads to increased intestinal permeability, often termed "leaky gut".[2][3] This allows antigens like gliadin (a component of gluten) to cross the epithelial barrier and trigger an inflammatory cascade in the lamina propria.[1][4]

Larazotide acetate (LA), a synthetic eight-amino-acid peptide (Gly-Gly-Val-Leu-Val-Gln-Pro-Gly), is a first-in-class TJ regulator.[1][5] It is structurally derived from the Vibrio cholerae zonula occludens toxin (Zot) and acts as an antagonist to human zonulin, the only known physiological modulator of intestinal permeability.[1][6][7] By preventing the disassembly of TJs, larazotide acetate aims to restore normal barrier function and mitigate the inflammatory responses associated with increased permeability.[8][9]

Primary Molecular Target: The Zonulin Signaling Pathway

The principal mechanism of larazotide acetate involves the competitive inhibition of the zonulin signaling pathway. Zonulin, now identified as prehaptoglobin-2, is released by intestinal epithelial cells in response to stimuli like gliadin and bacteria.[10][11][12]

Signaling Cascade:

-

Trigger: In celiac disease, indigestible gliadin fragments bind to the chemokine receptor CXCR3 on the apical surface of enterocytes.[10][13]

-

Zonulin Release: This binding initiates a MyD88-dependent signaling pathway, leading to the release of zonulin into the intestinal lumen.[10][13]

-

Receptor Binding: Zonulin binds to a complex of receptors on the epithelial cell surface, including Epidermal Growth Factor Receptor (EGFR) and Proteinase-Activated Receptor 2 (PAR2).[10][11][13]

-

Downstream Activation: This receptor engagement activates downstream signaling involving protein kinase C (PKC), which leads to the phosphorylation of myosin light chain and subsequent contraction of the perijunctional actomyosin ring.[1][14]

-

TJ Disassembly: This process results in the rearrangement of the actin cytoskeleton and the displacement of key TJ proteins like zonula occludens-1 (ZO-1), occludin, and claudins from the junctional complex, thereby increasing paracellular permeability.[1][15]

Larazotide acetate intervenes by blocking the binding of zonulin to its receptors, thus preventing the initiation of this downstream cascade and preserving the integrity of the tight junctions.[6][8][10]

Downstream Molecular Effects

Larazotide acetate's action as a zonulin antagonist translates into several key downstream effects at the cellular level that collectively enhance intestinal barrier function.

-

Actin Cytoskeleton Stabilization: A primary consequence of zonulin signaling is the rearrangement of the F-actin cytoskeleton, which provides structural support to the tight junction complex.[1][14] Larazotide acetate prevents this rearrangement, thereby stabilizing the junctional architecture.[6][16] Studies in Caco-2 and IEC6 cells have shown that LA inhibits the redistribution of actin caused by gliadin fragments and other stimuli.[16]

-

TJ and Adherens Junction Protein Redistribution: Larazotide acetate promotes the proper localization of essential TJ proteins (ZO-1, occludin, claudins) and adherens junction proteins (E-cadherin) at the cell-cell junctions.[2][17] In "leaky" epithelial models, LA treatment was shown to increase the membrane expression of these proteins and decrease their intracellular distribution.[2]

-

Inhibition of Myosin Light Chain Kinase (MLCK): More recent studies suggest that larazotide acetate may also act by inhibiting MLCK.[18][19][20] MLCK phosphorylates myosin light chain (MLC), a key step in the contraction of the actomyosin ring that pulls on TJ proteins and increases permeability.[1][15] By reducing MLC phosphorylation, larazotide acetate likely reduces tension on the actin filaments, facilitating TJ closure.[5][18]

Quantitative Data on Larazotide Acetate's Efficacy

The effects of larazotide acetate have been quantified in both in vitro cell models and human clinical trials.

Table 1: Summary of In Vitro Effects on Transepithelial Electrical Resistance (TEER)

TEER is a measure of the electrical resistance across an epithelial monolayer and is a standard indicator of tight junction integrity. Higher TEER values correspond to lower permeability.

| Cell Line | Stimulus / Condition | Larazotide Acetate (LA) Treatment | Outcome | Reference(s) |

| Caco-2 | AT-1002 (Zot-derived peptide) | Pretreatment with LA | Inhibited the AT-1002-induced reduction in TEER | [16][21] |

| Caco-2 | Cytokines (basolateral) | Apical LA application | Inhibited the increase in TJ permeability | [16][21] |

| C2BBe1 | Anoxia/Reoxygenation (A/R) Injury | 10 mM LA pretreatment | Significantly increased TEER and preserved TJ integrity during A/R | [5] |

| MDCK | Calcium Switch Assay | LA added with high calcium | Promoted faster and more robust TJ assembly (TEER recovery) | [2][22] |

Table 2: Summary of Key Phase IIb Clinical Trial Results

This trial assessed the efficacy of different doses of larazotide acetate in adult celiac disease patients with persistent symptoms despite being on a gluten-free diet.[4]

| Endpoint | Larazotide Acetate Dose | Result vs. Placebo | p-value |

| Primary: Average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) | 0.5 mg (3x daily) | Statistically significant reduction in symptoms | 0.022 (ANCOVA) |

| 1.0 mg (3x daily) | Not significantly different | - | |

| 2.0 mg (3x daily) | Not significantly different | - | |

| Exploratory: Reduction in Symptomatic Days (CeD PRO) | 0.5 mg (3x daily) | 26% decrease | 0.017 |

| Exploratory: Increase in Improved Symptom Days (CeD PRO) | 0.5 mg (3x daily) | 31% increase | 0.034 |

| Exploratory: Reduction in Headache and Tiredness | 0.5 mg (3x daily) | Statistically significant decrease | 0.010 |

Note: A subsequent Phase 3 trial (CedLara) was discontinued after an interim analysis suggested the trial was unlikely to meet its primary endpoint.[23]

Key Experimental Protocols

The molecular targets and mechanism of action of larazotide acetate have been defined through a series of key experimental procedures.

Transepithelial Electrical Resistance (TEER) Measurement

This protocol assesses the integrity of epithelial cell monolayers.

-

Cell Culture: Epithelial cells (e.g., Caco-2, MDCK) are seeded at a high density onto permeable filter supports (e.g., Transwell® inserts) and cultured until a confluent, polarized monolayer is formed.

-

Treatment: Monolayers are pre-incubated with various concentrations of larazotide acetate or a vehicle control in the apical chamber for a defined period.

-

Stimulation: A permeability-inducing agent (e.g., AT-1002, gliadin fragments, cytokines) is added to the apical or basolateral chamber.

-

Measurement: The electrical resistance across the monolayer is measured at multiple time points using an epithelial volt-ohm meter (EVOM).

-

Analysis: TEER values are typically normalized to the surface area of the filter and expressed as Ω·cm². A decrease in TEER indicates increased paracellular permeability.

Calcium Switch Assay

This assay is used to study the dynamics of de novo tight junction assembly.[2]

-

Establish Monolayer: Epithelial cells (typically MDCK) are grown to confluence in a normal calcium medium to form mature TJs.

-

Disrupt Junctions: The cells are switched to a low-calcium medium (<5 µM) for several hours. The lack of extracellular calcium causes the disassembly of calcium-dependent adherens junctions and subsequently tight junctions, leading to their internalization.

-

Induce Reassembly: The medium is switched back to a normal calcium concentration ("calcium switch") to initiate the synchronous reassembly of junctions. Cells are treated with either larazotide acetate or a vehicle control at this step.

-

Analysis: At various time points after the switch, cells are either:

-

Fixed and Stained: Immunofluorescence is used to visualize the localization and organization of TJ proteins (ZO-1, occludin) and actin at the cell borders.

-

Assessed for Barrier Function: TEER is measured to quantify the rate and extent of functional barrier recovery.

-

Immunofluorescence Staining for TJ Proteins

This protocol visualizes the location of key proteins within the cell.

-

Cell Culture and Treatment: Cells are grown on glass coverslips or permeable supports and treated as required (e.g., with larazotide and/or a stimulus).

-

Fixation: Cells are fixed, typically with 4% paraformaldehyde, to preserve cellular structures.

-

Permeabilization: The cell membrane is permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibodies to access intracellular epitopes.

-

Blocking: Non-specific antibody binding sites are blocked using a solution like bovine serum albumin (BSA) or normal goat serum.

-

Antibody Incubation: Cells are incubated with a primary antibody specific to the target protein (e.g., rabbit anti-ZO-1), followed by incubation with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488). F-actin can be stained simultaneously with fluorescently-labeled phalloidin.

-

Mounting and Imaging: Coverslips are mounted onto microscope slides, and the protein localization is visualized using confocal or epifluorescence microscopy.

Conclusion

The molecular action of larazotide acetate is centered on its function as a competitive antagonist of the zonulin pathway. By blocking zonulin receptors (EGFR/PAR2), it prevents the downstream signaling cascade that leads to actin cytoskeleton rearrangement and tight junction disassembly. This primary mechanism is supported by secondary effects, including the stabilization of TJ and AJ protein localization at the cell membrane and potential inhibition of the MLCK pathway. These actions collectively preserve intestinal barrier integrity, representing a targeted therapeutic strategy for diseases characterized by increased intestinal permeability.

References

- 1. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Larazotide acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. yuniquemedical.com [yuniquemedical.com]

- 9. Larazotide — Recess Rx [recessrx.com]

- 10. Larazotide - Wikipedia [en.wikipedia.org]

- 11. Identification of human zonulin, a physiological modulator of tight junctions, as prehaptoglobin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of human zonulin, a physiological modulator of tight junctions, as prehaptoglobin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Larazotide acetate | Gap Junction Protein | TargetMol [targetmol.com]

- 22. Reddit - The heart of the internet [reddit.com]

- 23. beyondceliac.org [beyondceliac.org]

Preclinical Profile of Larazotide Acetate: A Technical Guide on the Modulation of Gut Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for larazotide acetate, a first-in-class tight junction regulator. The following sections detail its mechanism of action, key experimental findings, and the methodologies employed in its preclinical evaluation for the modulation of gut permeability.

Core Mechanism of Action

Larazotide acetate is a synthetic octapeptide that acts as a zonulin antagonist.[1][2] Zonulin is a protein that reversibly regulates intestinal permeability by modulating the tight junctions between epithelial cells.[3] In pathological conditions such as celiac disease, elevated zonulin levels lead to the disassembly of tight junctions, increasing paracellular permeability.[3][4] Larazotide acetate is thought to competitively block the binding of zonulin to its receptor on the surface of intestinal epithelial cells, thereby preventing the downstream signaling that leads to tight junction disruption.[1][5][6] This action helps to restore the integrity of the intestinal barrier, reducing the translocation of harmful substances like gliadin peptides from the gut lumen into the bloodstream.[4][7]

Signaling Pathway of Larazotide Acetate in Tight Junction Regulation

The proposed mechanism of action for larazotide acetate involves the inhibition of a complex signaling cascade initiated by zonulin. The following diagram illustrates this pathway.

Caption: Proposed signaling pathway of zonulin-mediated tight junction disassembly and its inhibition by larazotide acetate.

Quantitative Data from Preclinical Studies

The efficacy of larazotide acetate in restoring gut barrier function has been quantified in various preclinical models. The tables below summarize the key findings.

In Vitro Studies

| Cell Line | Challenge | Treatment | Outcome Measure | Result | Reference |

| Caco-2 | AT-1002 (ZOT-derived peptide) | Larazotide Acetate | Transepithelial Electrical Resistance (TEER) | Inhibited TEER reduction | [8][9] |

| Caco-2 | Gliadin fragments | Larazotide Acetate | Translocation of 13-mer gliadin peptide | Inhibited translocation | [8][9] |

| IEC6 | AT-1002 | Larazotide Acetate | ZO-1 and Actin redistribution | Inhibited redistribution and rearrangement | [8][9] |

| MDCK | Calcium Switch Assay | Larazotide Acetate | Tight Junction Assembly | Promoted assembly | [10] |

| Caco-2 (leaky) | - | Larazotide Acetate | Paracellular Permeability | Decreased permeability | [10] |

| C2BBe1 & IPEC-J2 | Anoxia/Reoxygenation | Larazotide Acetate | TEER | Significantly increased TEER | [11] |

| C2BBe1 & IPEC-J2 | Anoxia/Reoxygenation | Larazotide Acetate | Myosin Light Chain-2 (MLC-2) Phosphorylation | Markedly reduced phosphorylation | [11] |

In Vivo Studies

| Animal Model | Disease Model | Treatment | Outcome Measure | Result | Reference |

| HLA-HCD4/DQ8 double transgenic mice | Gliadin-sensitized | Larazotide Acetate | Macrophage accumulation in the intestine | Inhibited accumulation | [8][9] |

| DIAMOND™ mouse model | Nonalcoholic Steatohepatitis (NASH) | Larazotide Acetate | Gut Barrier Permeability | Clear reduction in permeability | [12] |

| Porcine | Delayed release formulation study | 1 mg Larazotide Acetate (oral) | Peak concentration in duodenum and proximal jejunum | 0.32-1.76 µM at 1 hour | [13][14][15] |

| Collagen-Induced Arthritis (CIA) mice | Arthritis | Larazotide Acetate | Macromolecular flux | Prevented zonulin-induced increases | [7] |

| Rats | Acute Pancreatitis | 0.01 mg/mL Larazotide Acetate (oral, prophylactic) | Serum FITC-Dextran levels | Significantly lower compared to AP group | [16] |

| Rats | Acute Pancreatitis | 0.01 mg/mL Larazotide Acetate (oral, prophylactic) | Bacterial translocation frequency | Reduced from 100% to 50% | [16] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of larazotide acetate.

In Vitro Permeability Assay (TEER Measurement)

A common method to assess intestinal barrier function in vitro is the measurement of Transepithelial Electrical Resistance (TEER).

Caption: A generalized workflow for assessing the effect of larazotide acetate on TEER in vitro.

-

Cell Culture: Caco-2 or IEC6 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured until a confluent monolayer is formed, which is confirmed by stable TEER readings.[8][9]

-

Treatment: The apical side of the cell monolayer is treated with larazotide acetate at various concentrations.[8]

-

Challenge: After a pre-incubation period with larazotide acetate, a challenge agent such as gliadin fragments or AT-1002 is added to the apical side to induce tight junction disassembly.[8][9] In some experiments, cytokines are applied to the basolateral side.[8][9]

-

TEER Measurement: TEER is measured at specified time points using a voltohmmeter. A decrease in TEER indicates increased paracellular permeability.

-

Immunofluorescence: Following the experiment, cells are fixed and stained for tight junction proteins (e.g., ZO-1) and actin to visualize their distribution and organization.[8][9]

In Vivo Gut Permeability Assessment in Rodent Models

Animal models are essential for evaluating the in vivo efficacy of larazotide acetate.

Caption: A typical experimental workflow for in vivo assessment of gut permeability.

-

Animal Models: Various rodent models are used, including gliadin-sensitized HLA-HCD4/DQ8 double transgenic mice for celiac disease, the DIAMOND™ mouse model for NASH, and L-Arginine-induced acute pancreatitis in rats.[8][12][16]

-

Treatment: Larazotide acetate is typically administered orally.[16]

-

Permeability Assessment: Gut permeability is often assessed by oral gavage of a non-absorbable fluorescent marker, such as fluorescein isothiocyanate-dextran (FITC-dextran).[16] The concentration of this marker is then measured in the serum. Higher serum concentrations indicate increased gut permeability.

-

Histological Analysis: Intestinal tissue is collected for histological examination to assess for inflammation, macrophage accumulation, and the structural integrity of tight junctions.[8][16]

Summary and Future Directions

Preclinical studies consistently demonstrate that larazotide acetate effectively restores intestinal barrier function in various in vitro and in vivo models of gut permeability.[5] Its mechanism as a zonulin antagonist that preserves tight junction integrity is well-supported by the available data.[1][7] The quantitative and qualitative findings from these studies provide a strong rationale for its clinical development in diseases characterized by a "leaky gut," such as celiac disease.[4][17] Future preclinical research may focus on further elucidating the downstream signaling pathways and exploring the therapeutic potential of larazotide acetate in a broader range of inflammatory and autoimmune disorders associated with intestinal barrier dysfunction.

References

- 1. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Larazotide — Recess Rx [recessrx.com]

- 3. Zonulin as a Potential Therapeutic Target in Microbiota-Gut-Brain Axis Disorders: Encouraging Results and Emerging Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Larazotide acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Larazotide Acetate Reduces Intestinal Permeability in a NASH Preclinical Study - Celiac.com [celiac.com]

- 13. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. in-vivo-assessment-of-a-delayed-release-formulation-of-larazotide-acetate-indicated-for-celiac-disease-using-a-porcine-model - Ask this paper | Bohrium [bohrium.com]

- 15. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model | PLOS One [journals.plos.org]

- 16. Ameliorative Effects of Larazotide Acetate on Intestinal Permeability and Bacterial Translocation in Acute Pancreatitis Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medrxiv.org [medrxiv.org]

Larazotide Acetate and its Impact on Myosin Light Chain Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larazotide acetate, an octapeptide drug candidate, is under investigation primarily for its potential to treat celiac disease by regulating tight junctions in the intestinal epithelium.[1][2] Its mechanism of action is primarily attributed to its role as a zonulin antagonist, preventing the disruption of the intestinal barrier.[2][3] A key downstream effect of this action is the modulation of the actin cytoskeleton, a process intricately linked to the activity of Myosin Light Chain Kinase (MLCK). This technical guide provides a comprehensive overview of the current understanding of larazotide acetate's impact on MLCK, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways and experimental workflows. While a direct enzymatic inhibition of MLCK by larazotide acetate has been suggested, current evidence points towards an indirect regulatory role.[2][3]

Introduction: The Role of MLCK in Intestinal Permeability

The intestinal epithelial barrier is a critical interface that separates the luminal contents from the host's internal environment. The integrity of this barrier is maintained by tight junctions (TJs), complex protein structures that regulate paracellular permeability.[4] The phosphorylation of the myosin light chain (MLC) by Myosin Light Chain Kinase (MLCK) is a crucial event that leads to the contraction of the perijunctional actomyosin ring.[1][5] This contraction increases tension on the actin filaments connected to TJ proteins like zonula occludens-1 (ZO-1), resulting in the opening of tight junctions and an increase in intestinal permeability.[1] Dysregulation of this pathway is implicated in various gastrointestinal disorders, including celiac disease.[5]

Proposed Mechanism of Action of Larazotide Acetate

Larazotide acetate is thought to exert its effects on intestinal barrier function through a multi-step process that indirectly influences MLCK activity.

-

Zonulin Antagonism: In conditions like celiac disease, the presence of gliadin triggers the release of zonulin.[1] Zonulin then binds to its receptors on intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junctions.[1][3] Larazotide acetate acts as a competitive antagonist of zonulin, preventing its binding to these receptors.[3][6]

-

Actin Cytoskeleton Stabilization: By blocking the zonulin pathway, larazotide acetate prevents the subsequent rearrangement and redistribution of actin filaments.[1][7] This stabilization of the actin cytoskeleton is crucial for maintaining the structural integrity of tight junctions.

-

Indirect Inhibition of MLCK Pathway: The signaling cascade initiated by zonulin is believed to involve the activation of pathways that lead to the phosphorylation of MLC by MLCK.[1] By acting upstream as a zonulin antagonist, larazotide acetate is proposed to indirectly inhibit this phosphorylation, thereby reducing the contraction of the actomyosin ring and promoting the closure of tight junctions.[1][2] It is also suggested that larazotide acetate may influence the Rho-associated coiled-coil containing protein kinase (ROCK) pathway, which also plays a role in MLC phosphorylation.[1][5]

Quantitative Data

| Parameter | Model | Treatment | Result | Reference |

| Transepithelial Electrical Resistance (TEER) | Ischemia-injured porcine jejunum | 1 µM Larazotide Acetate | Significant enhancement of TER compared to injured controls | [4] |

| Caco-2BBe1 cell monolayers with anoxia/reoxygenation injury | 10 mM Larazotide Acetate | Significantly increased TEER compared to non-treated injured cells | [8] | |

| Myosin Light Chain 2 (MLC-2) Phosphorylation | Caco-2BBe1 cell monolayers with anoxia/reoxygenation injury | 10 mM Larazotide Acetate | Significantly reduced the anoxia-induced increase in MLC-2 phosphorylation | [8] |

| In Vivo Concentration | Porcine intestinal fluid (distal duodenum) | 1 mg oral dose | Peak concentration of 0.32-1.76 µM at 1 hour | [9] |

| Porcine intestinal fluid (proximal jejunum) | 1 mg oral dose | Peak concentration of 0.32-1.76 µM at 1 hour | [9] |

Experimental Protocols

Caco-2 Cell Culture for Intestinal Barrier Models

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely used in vitro model for the intestinal epithelial barrier.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS)

-

Transwell® permeable supports (e.g., 0.4 µm pore size)

-

Cell culture flasks and plates

Protocol:

-

Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Seeding on Transwells: Resuspend the cell pellet in complete medium and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 1 x 10^5 cells/cm². Add fresh medium to the basolateral compartment.

-

Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer with well-established tight junctions. Change the medium in both apical and basolateral compartments every 2-3 days.

-

Verification of Barrier Integrity: Monitor the formation of a tight monolayer by measuring the Transepithelial Electrical Resistance (TEER).

Transepithelial Electrical Resistance (TEER) Assay

TEER is a quantitative measure of the integrity of the epithelial barrier.[10][11]

Materials:

-

Epithelial voltohmmeter with "chopstick" electrodes (e.g., EVOM™)

-

Sterile PBS or culture medium

-

70% Ethanol for electrode sterilization

Protocol:

-

Electrode Sterilization: Sterilize the electrodes by immersing them in 70% ethanol for 15 minutes, followed by air drying and rinsing with sterile PBS or culture medium.

-

Equilibration: Allow the cell culture plate to equilibrate to room temperature for at least 30 minutes before measurement, as TEER is temperature-sensitive.

-

Measurement: Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell®. Ensure the electrodes are positioned consistently in each well to minimize variability.

-

Reading: Record the resistance reading in ohms (Ω) once the value stabilizes.

-

Calculation: To obtain the TEER value (Ω·cm²), subtract the resistance of a blank Transwell® insert (without cells) from the resistance of the cell monolayer and then multiply by the surface area of the insert.

Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

This protocol allows for the quantification of the phosphorylation status of MLC, a downstream indicator of MLCK activity.

Materials:

-

Caco-2 cell monolayers cultured on Transwells®

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLC2 (Ser19) and anti-total MLC2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Lysis: After treatment with larazotide acetate and/or a stimulus (e.g., zonulin, gliadin fragments), wash the Caco-2 monolayers with ice-cold PBS and lyse the cells directly on the insert with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MLC2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-MLC2 signal to the total MLC2 signal to determine the relative level of phosphorylation.

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of larazotide acetate's indirect impact on MLCK.

Experimental Workflow

Caption: General experimental workflow for assessing larazotide acetate's effects.

Logical Relationship of Mechanism

Caption: Logical flow of larazotide acetate's proposed mechanism of action.

Conclusion

The available evidence strongly suggests that larazotide acetate's impact on myosin light chain kinase is an indirect consequence of its primary action as a zonulin antagonist. By inhibiting the upstream zonulin signaling pathway, larazotide acetate prevents the downstream activation of MLCK and subsequent phosphorylation of MLC, leading to the stabilization of the actin cytoskeleton and the restoration of tight junction integrity. While direct enzymatic inhibition of MLCK by larazotide acetate has not been demonstrated, the downstream effects on MLC phosphorylation provide a compelling rationale for its therapeutic potential in disorders characterized by increased intestinal permeability. Further research focusing on direct enzymatic assays could provide more definitive insights into the nuanced interactions between larazotide acetate and the MLCK pathway.

References

- 1. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Larazotide acetate induces recovery of ischemia-injured porcine jejunum via repair of tight junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicine.umich.edu [medicine.umich.edu]

- 6. InFlow microscopy of human leukocytes: A tool for quantitative analysis of actin rearrangements in the immune synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellqart.com [cellqart.com]

- 11. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the pharmacodynamics of larazotide acetate

An In-depth Technical Guide to the Pharmacodynamics of Larazotide Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larazotide acetate (also known as AT-1001) is a synthetic, first-in-class, eight-amino-acid peptide designed as a tight junction (TJ) regulator.[1][2][3] It is a non-systemic, locally acting agent developed to restore intestinal barrier function, primarily investigated for its potential as an adjunctive therapy in celiac disease for patients with persistent symptoms despite a gluten-free diet.[3][4][5] Larazotide's structure (H-Gly-Gly-Val-Leu-Val-Gln-Pro-Gly-OH) is derived from the zonula occludens toxin (Zot) produced by Vibrio cholerae, which is known to increase intestinal permeability.[1][4][6] Unlike its parent toxin, larazotide acetate works to prevent the disassembly of tight junctions, thereby reducing paracellular permeability.[1][7]

Core Mechanism of Action: The Zonulin Pathway

The primary mechanism of larazotide acetate is believed to be the competitive antagonism of the zonulin pathway.[2][3][4][8] In pathologies like celiac disease, the ingestion of gliadin (a component of gluten) triggers an immune response that leads to the release of zonulin into the intestinal lumen.[1][9]

-

Initiation : Indigestible gliadin fragments bind to the chemokine receptor CXCR3 on intestinal epithelial cells.[1]

-

Zonulin Release : This binding event induces the myeloid differentiation factor 88 (MYD88), leading to the release of zonulin (prehaptoglobin-2).[1][4]

-

Receptor Binding & Signaling : Zonulin binds to a receptor complex on the apical surface of enterocytes, which includes the Epidermal Growth Factor Receptor (EGFR) and Protease-Activated Receptor 2 (PAR2).[1][4]

-

TJ Disassembly : This receptor engagement initiates an intracellular signaling cascade, resulting in the phosphorylation of TJ proteins, actin filament polymerization, and cytoskeletal rearrangement.[2][4] This leads to the displacement of key TJ proteins like zonula occludens-1 (ZO-1), occludin, and claudins from the junctional complex, causing the disassembly of tight junctions.[10][11]

-

Increased Permeability : The compromised TJ barrier allows gliadin and other luminal antigens to pass through the paracellular space into the lamina propria, where they can provoke a significant inflammatory and immune response.[4][9]

Larazotide acetate intervenes by blocking the zonulin receptors, competitively inhibiting zonulin from binding.[1][4][9] This action prevents the downstream signaling cascade, thereby inhibiting TJ disassembly and preserving the integrity of the intestinal barrier.[1][7]

Molecular and Cellular Effects

Larazotide acetate's pharmacodynamic effects are centered on the stabilization and promotion of tight junction assembly.

-

TJ Protein Redistribution : Studies in Caco-2 and MDCK epithelial cell lines show that larazotide promotes the proper junctional localization of key TJ and adherens junction proteins, including ZO-1, occludin, claudins, and E-cadherin.[10] It actively inhibits the redistribution and rearrangement of ZO-1 and actin caused by inflammatory stimuli like gliadin fragments.[11]

-

Actin Cytoskeleton Rearrangement : The integrity of the actin cytoskeleton is crucial for maintaining TJ structure. Larazotide promotes the rearrangement of actin filaments, which is a necessary step for TJ assembly and barrier function enhancement.[2][10]

-

Inhibition of Myosin Light Chain Kinase (MLCK) : A more recently proposed mechanism involves the inhibition of MLCK.[2][3] Increased phosphorylation of the myosin light chain (MLC), primarily driven by MLCK and Rho-associated kinase (ROCK), increases tension on actin filaments, which pulls on TJ proteins and facilitates their disassembly.[2] Larazotide has been shown to reduce MLC-2 phosphorylation, likely by modulating the ROCK pathway, which reduces tension and facilitates TJ closure.[3][12]

Pharmacodynamic Data Presentation

Table 1: Summary of Quantitative Data from Preclinical / In Vitro Studies

| Model System | Stimulus / Injury Model | Treatment | Key Quantitative Finding | Reference |

| Caco-2 Cells | AT-1002 (ZOT-derived peptide) | Larazotide Acetate | Inhibited the AT-1002-induced reduction in Transepithelial Electrical Resistance (TEER). | [11] |

| Caco-2 Cells | Gliadin 13-mer peptide | Larazotide Acetate | Inhibited the translocation of the gliadin peptide across the cell monolayer. | [11] |

| C2BBe1 Cells | Anoxia/Reoxygenation (A/R) | 10 mM Larazotide Acetate | Significantly increased TEER compared to non-treated A/R injured cells (p < 0.01 and p < 0.001). | [12] |

| IPEC-J2 Cells | "Leaky" gut model | 1 mM Larazotide Acetate | Significantly higher TEER compared to non-treated cells. | [12] |

| HLA-HCD4/DQ8 Mice | Gliadin challenge | Larazotide Acetate | Inhibited gliadin-induced macrophage accumulation in the intestine and preserved TJ structure. | [11] |

| DIAMOND™ Mice | Western Diet (NASH model) | Larazotide Acetate | Triggered a clear reduction in gut barrier permeability. | [13] |

Table 2: Summary of Key Quantitative Data from Human Clinical Trials

| Trial Phase | Population | Treatment Arms | Primary Endpoint | Key Quantitative Finding(s) | Reference |

| Phase IIb (NCT01396213) | 342 adults with Celiac Disease (CeD) on a GFD with persistent symptoms | Placebo, Larazotide Acetate (0.5, 1, or 2 mg TID) | Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) | 0.5 mg dose met primary endpoint : Significant reduction in symptoms vs. placebo (ANCOVA p=0.022; MMRM p=0.005). | [5][14] |

| Phase IIb (NCT01396213) | (as above) | (as above) | Exploratory Endpoints | For 0.5 mg dose : 26% decrease in symptomatic days (p=0.017); 31% increase in improved symptom days (p=0.034); decrease in headache/tiredness (p=0.010). | [5][14] |

| Phase II (Gluten Challenge) | 86 patients with CeD | Placebo, Larazotide Acetate (0.25, 1, 4, or 8 mg TID) + Gluten Challenge (2.4g/day) | Change in lactulose-to-mannitol (LAMA) ratio | No significant difference in LAMA ratio. However, lower doses appeared to prevent worsening of GI symptoms. | [15] |

| Phase III (CedLara - NCT03569007) | Patients with CeD with persistent symptoms on a GFD | Placebo, Larazotide Acetate (0.25 mg or 0.5 mg) | Change in CeD PRO abdominal domain score | Trial discontinued : Interim analysis found the required sample size to show a significant clinical outcome was too large to support continuation. | [16][17] |

Experimental Protocols

In Vitro Intestinal Barrier Function Assessment (TEER Measurement)

This protocol describes the general workflow for assessing the effect of larazotide acetate on epithelial barrier integrity using Caco-2 cells.

-

Cell Culture : Caco-2 cells are seeded at a high density onto permeable Transwell® inserts and cultured for ~21 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions.

-

Barrier Integrity Confirmation : Transepithelial Electrical Resistance (TEER) is measured using an epithelial volt-ohm meter (e.g., Millicell® ERS-2). Monolayers with high TEER values (typically >250 Ω·cm²) are selected for the experiment.

-

Treatment : The apical side of the monolayer is pre-treated with Larazotide Acetate at various concentrations for a defined period (e.g., 30-60 minutes).

-

Challenge : An inflammatory stimulus (e.g., gliadin peptides or cytokines) is added to the apical chamber. A control group receives only the vehicle.

-

Monitoring : TEER is measured at multiple time points post-challenge (e.g., 0, 2, 4, 8, 24 hours) to monitor changes in paracellular permeability. A decrease in TEER indicates a loss of barrier integrity.

-

Data Analysis : TEER values are often normalized to baseline (T=0) values and compared between treatment groups (Control vs. Stimulus vs. Stimulus + Larazotide).

References

- 1. Larazotide - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Larazotide — Recess Rx [recessrx.com]

- 8. The Therapeutic use of the Zonulin Inhibitor AT-1001 (Larazotide) for a Variety of Acute and Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. yuniquemedical.com [yuniquemedical.com]

- 10. Larazotide acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Larazotide Acetate Reduces Intestinal Permeability in a NASH Preclinical Study - Celiac.com [celiac.com]

- 14. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]

- 15. researchgate.net [researchgate.net]

- 16. beyondceliac.org [beyondceliac.org]

- 17. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment - BioSpace [biospace.com]

Larazotide Acetate: A Technical Guide to its Potential in Autoimmune Conditions Beyond Celiac Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larazotide acetate, a first-in-class tight junction regulator, has been extensively studied for its role in mitigating the symptoms of celiac disease by preventing the paracellular translocation of gluten peptides. Its mechanism of action, centered on the inhibition of the zonulin pathway and the subsequent stabilization of intestinal epithelial tight junctions, presents a compelling rationale for its investigation in a broader spectrum of autoimmune and inflammatory disorders. This technical guide provides an in-depth overview of the preclinical evidence supporting the potential of larazotide acetate in autoimmune conditions beyond celiac disease, with a focus on rheumatoid arthritis and type 1 diabetes. Detailed experimental methodologies and quantitative data from key studies are presented to facilitate further research and development in this promising area.

Introduction: The Role of Intestinal Permeability in Autoimmunity

The intestinal epithelium forms a critical barrier, selectively allowing the absorption of nutrients while preventing the passage of harmful luminal antigens, microorganisms, and toxins into the systemic circulation. The integrity of this barrier is primarily maintained by intercellular tight junctions (TJs). A growing body of evidence implicates a dysfunctional intestinal barrier, often referred to as "leaky gut," in the pathogenesis of numerous autoimmune diseases.[1][2] Increased intestinal permeability allows for the translocation of antigens that can trigger or exacerbate inflammatory responses in genetically susceptible individuals, contributing to the development of conditions such as rheumatoid arthritis, type 1 diabetes (T1D), and inflammatory bowel disease.[3][4][5]

Zonulin, a protein that reversibly modulates intestinal permeability by disassembling tight junctions, has been identified as a key player in this process.[6] Elevated levels of zonulin have been observed in several autoimmune disorders, making it an attractive therapeutic target.[4][5] Larazotide acetate is a synthetic octapeptide that acts as a zonulin antagonist, thereby preventing the opening of tight junctions and restoring barrier function.[7][8] While its clinical development has primarily focused on celiac disease, its fundamental mechanism of action suggests a broader therapeutic potential.

Mechanism of Action: The Zonulin Signaling Pathway

Larazotide acetate exerts its therapeutic effect by inhibiting the zonulin-mediated signaling cascade that leads to the disassembly of tight junctions.

As depicted in Figure 1, luminal triggers such as gliadin and bacterial components bind to receptors like CXCR3 on intestinal epithelial cells. This interaction stimulates the release of zonulin, which then binds to PAR2 and EGFR on the apical surface of enterocytes.[6] This binding event initiates an intracellular signaling cascade involving Protein Kinase C (PKC), leading to the phosphorylation of tight junction proteins and rearrangement of the actin cytoskeleton.[6][9] Consequently, the tight junctions disassemble, increasing paracellular permeability and allowing the translocation of luminal antigens into the lamina propria, where they can trigger an inflammatory immune response.[6] Larazotide acetate acts as a competitive antagonist of zonulin at its receptor, thereby preventing the initiation of this signaling cascade and maintaining the integrity of the intestinal barrier.[7]

Preclinical Evidence in Autoimmune Conditions Beyond Celiac Disease

Rheumatoid Arthritis: The Collagen-Induced Arthritis (CIA) Model

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints. Emerging evidence suggests a link between intestinal dysbiosis, increased gut permeability, and the pathogenesis of RA.[4] A preclinical study investigated the effect of larazotide acetate in the collagen-induced arthritis (CIA) mouse model, a well-established animal model for RA.[3][7]

The following is a generalized protocol for the induction of CIA in mice, based on established methodologies.[6][10][11]

-

Animal Model: DBA/1 mice, which are genetically susceptible to CIA, are typically used.[10]

-

Collagen Preparation: Bovine or chicken type II collagen is dissolved in 0.01 M acetic acid to a concentration of 2 mg/mL.

-

Emulsification: The collagen solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

-

Primary Immunization: On day 0, mice are injected intradermally at the base of the tail with 100 µL of the collagen-CFA emulsion.

-

Booster Immunization: On day 21, a booster injection of 100 µL of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

-

Treatment: Larazotide acetate or vehicle is administered orally, typically starting before the onset of clinical symptoms and continuing for the duration of the study.

-

Clinical Assessment: Arthritis development is monitored and scored based on paw swelling, erythema, and joint rigidity. Paw thickness is measured using calipers.

-

Histological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Biomarker Analysis: Blood and tissue samples are collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6), zonulin, and anti-collagen antibodies.

While a specific data table from the larazotide acetate study in CIA mice is not publicly available, the study reported significant findings that are summarized in Table 1.[7] Treatment with larazotide acetate before the onset of arthritis prevented the zonulin-induced increase in macromolecular flux and increased the mRNA expression of tight junction proteins.[7] Conversely, treatment with a zonulin agonist (AT-1002) exacerbated arthritis.[5]

Table 1: Summary of Larazotide Acetate Effects in the Collagen-Induced Arthritis (CIA) Mouse Model

| Parameter | Vehicle Control | Larazotide Acetate | Zonulin Agonist (AT-1002) |

| Arthritis Severity | Progressive increase | Significantly reduced | Exacerbated |

| Intestinal Permeability | Increased | Maintained normal levels | Increased |

| Tight Junction Protein mRNA | Decreased | Increased | Not Reported |

| Serum Zonulin Levels | Elevated | Not Reported | Not Reported |

Type 1 Diabetes: The Bio-Breeding Diabetes-Prone (BBDP) Rat Model

Type 1 diabetes (T1D) is an autoimmune disease resulting from the destruction of insulin-producing beta cells in the pancreas. Increased intestinal permeability has been observed in T1D patients and is thought to play a role in the initiation of the autoimmune process.[12] A study utilizing the Bio-Breeding Diabetes-Prone (BBDP) rat, a spontaneous model of autoimmune diabetes, investigated the effect of a zonulin inhibitor (FZI/0, larazotide acetate) on the development of the disease.[12][13]

The following protocol outlines the key steps in a study evaluating a zonulin inhibitor in the BBDP rat model.[12][14]

-

Animal Model: Bio-Breeding Diabetes-Prone (BBDP) rats are used, which spontaneously develop autoimmune diabetes.

-

Treatment: Animals are treated with a zonulin inhibitor (larazotide acetate) or vehicle, typically administered in the drinking water, starting at a young age before the onset of hyperglycemia.

-

Monitoring: Animals are monitored regularly for the development of diabetes by measuring blood glucose levels.

-

Intestinal Permeability Assessment: Intestinal permeability is assessed using methods such as the lactulose/mannitol (LA/MA) ratio in urine.

-

Histology: Pancreatic tissue is collected for histological analysis to assess insulitis (inflammation of the islets of Langerhans).

-

Serology: Blood samples are collected to measure autoantibodies against pancreatic beta cells.

The study in BBDP rats demonstrated that treatment with a zonulin inhibitor significantly reduced the incidence of T1D.[12] The findings are summarized in Table 2.

Table 2: Effect of Zonulin Inhibitor (Larazotide Acetate) on the Development of Type 1 Diabetes in BBDP Rats

| Parameter | Untreated BBDP Rats | Zonulin Inhibitor-Treated BBDP Rats |

| Cumulative Incidence of T1D | 80% (12 of 15) | 27% (4 of 15) |

| Intestinal Permeability (LA/MA ratio) | Increased | Remained at baseline levels |

| Serum Glucose Levels | Progressively increased | Remained at baseline levels |

| Autoantibody Seroconversion | Occurred | Did not occur in treatment responders |

In Vitro Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 cell line, a human colon adenocarcinoma cell line, is widely used as an in vitro model of the intestinal barrier. When cultured on semipermeable filters, these cells differentiate to form a polarized monolayer with well-defined tight junctions.

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Treatment: The monolayer is treated with pro-inflammatory stimuli (e.g., a cocktail of TNF-α, IFN-γ, and IL-1β) on the basolateral side to induce tight junction disruption. Larazotide acetate is added to the apical side.

-

Permeability Measurement: A fluorescent marker of paracellular permeability, such as Lucifer Yellow, is added to the apical chamber. After a defined incubation period, the amount of Lucifer Yellow that has crossed the monolayer into the basolateral chamber is quantified using a fluorescence plate reader.

Future Directions and Conclusion

The preclinical data presented in this guide strongly suggest that larazotide acetate's mechanism of action as a zonulin inhibitor and tight junction regulator holds significant promise for the treatment of autoimmune diseases beyond celiac disease. The positive results in animal models of rheumatoid arthritis and type 1 diabetes provide a solid foundation for further investigation.

Future research should focus on:

-

Conducting more extensive preclinical studies in various autoimmune models, including experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, to broaden the scope of potential applications.

-

Elucidating the precise molecular interactions of larazotide acetate with the zonulin receptor and downstream signaling pathways.

-

Optimizing dosing and formulation for systemic effects, if necessary, although its local action in the gut is a key advantage.

-

Initiating well-designed clinical trials in patient populations with autoimmune diseases characterized by increased intestinal permeability.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]

- 4. Targeting zonulin and intestinal epithelial barrier function to prevent onset of arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The BB rat as a model of human type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Type 1 diabetes in the BB rat: a polygenic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. chondrex.com [chondrex.com]

- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 12. Role of the intestinal tight junction modulator zonulin in the pathogenesis of type I diabetes in BB diabetic-prone rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biobreeding rat - Wikipedia [en.wikipedia.org]

- 14. Type 1 Diabetes in the BB Rat: A Polygenic Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Larazotide Acetate in Mouse Models of Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larazotide acetate, a synthetic octapeptide, is a first-in-class tight junction regulator.[1][2][3] It functions as a zonulin antagonist, preventing the disassembly of tight junctions in the intestinal epithelium.[2][3] In inflammatory bowel disease (IBD), increased intestinal permeability, often referred to as "leaky gut," is a key factor in the disease's pathogenesis, allowing luminal antigens to translocate and trigger an inflammatory cascade.[4] By inhibiting zonulin, larazotide acetate helps to restore the integrity of the intestinal barrier, offering a promising therapeutic strategy for IBD.[4] Preclinical studies in mouse models of IBD are crucial for evaluating the efficacy and mechanism of action of larazotide acetate. This document provides detailed application notes and protocols for its use in such models.

Data Presentation: Larazotide Acetate Dosage in Mouse Models

The following table summarizes the known dosage and administration of larazotide acetate (formerly known as AT-1001) in a mouse model of inflammatory bowel disease.

| Mouse Model | Compound | Administration Route | Dosage | Efficacy Endpoints | Reference |

| IL-10 Gene-Deficient | AT-1001 (Larazotide Acetate) | Oral Gavage | Low Dose: 0.083 mg in 30 µl water; High Dose: 0.83 mg in 30 µl water | Reduced small intestinal permeability, attenuated colonic inflammation (reduced TNFα secretion and myeloperoxidase content) | [5] |

| IL-10 Gene-Deficient | AT-1001 (Larazotide Acetate) | Drinking Water | Concentration not specified, but administered alongside oral gavage | Prevention of increased electrical resistance in the colon | [5][6] |

Signaling Pathway of Larazotide Acetate (Zonulin Inhibition)

Larazotide acetate acts by blocking the zonulin signaling pathway, which is responsible for modulating intestinal permeability. The diagram below illustrates the proposed mechanism.

Caption: Larazotide acetate inhibits zonulin binding to its receptor, preventing tight junction disassembly.

Experimental Protocols

Induction of Colitis in Mouse Models

a) Dextran Sulfate Sodium (DSS)-Induced Colitis (Acute Model)

This model is widely used due to its simplicity and reproducibility, mimicking features of human ulcerative colitis.

-

Materials:

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

-

Sterile drinking water

-

Animal balance

-

Appropriate mouse strain (e.g., C57BL/6)

-

-

Procedure:

-

Prepare a 2-5% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, so a pilot study is recommended.

-

House mice individually or in small groups.

-

Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

-

Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).

-

After the induction period, replace the DSS solution with regular sterile drinking water for a recovery period, or sacrifice the animals for analysis.

-

b) 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

This model induces a transmural colitis that shares some histopathological features with Crohn's disease.

-

Materials:

-

2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% in water)

-

Ethanol (50%)

-

Flexible catheter (e.g., 3.5 F)

-

Syringe

-

Isoflurane or other suitable anesthetic

-

Appropriate mouse strain (e.g., BALB/c)

-

-

Procedure:

-

Fast mice for 12-24 hours with free access to water.

-

Anesthetize the mouse.

-

Prepare the TNBS solution by diluting it in 50% ethanol to a final concentration of 1-2.5%.

-

Gently insert the catheter intrarectally to a depth of 3-4 cm.

-

Slowly administer 100-150 µl of the TNBS solution.

-

Keep the mouse in a head-down position for at least 60 seconds to ensure the solution remains in the colon.

-

Return the mouse to its cage and monitor daily for weight loss and signs of colitis.

-

Preparation and Administration of Larazotide Acetate

a) Preparation of Larazotide Acetate Solution

-

Materials:

-

Larazotide acetate (AT-1001) powder

-

Sterile distilled water or phosphate-buffered saline (PBS)

-

Vortex mixer

-

-

Procedure:

-

Calculate the required amount of larazotide acetate based on the desired final concentration.

-

Dissolve the powder in the appropriate volume of sterile water or PBS.

-

Vortex thoroughly to ensure complete dissolution.

-

b) Administration of Larazotide Acetate

-

Oral Gavage:

-